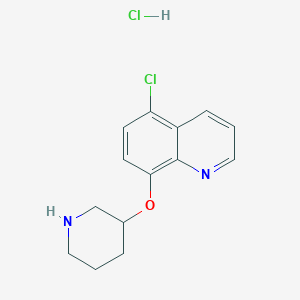
5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride consists of a quinoline ring substituted with a chlorine atom and a piperidinyl ether group . The exact structure can be found in the referenced material safety data sheets .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride are not detailed in the search results. For comprehensive property data, it’s recommended to refer to the product’s material safety data sheet or contact the manufacturer .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Chloro Compounds : Pyridine hydrochloride, a reagent related to 5-Chloro-8-quinolinyl compounds, has been used effectively for synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series (Mongin et al., 1996).
Industrial and Material Science Applications
- Anti-corrosion Performance : 8-Hydroxyquinoline derivatives, similar to 5-Chloro-8-quinolinyl, have been investigated for their anti-corrosion properties for mild steel in acidic mediums, showing significant efficacy as cathodic inhibitors (Douche et al., 2020).
Medical and Biomedical Research
- Metal Ion Complexing Ability : Polyethers with 8-hydroxy-5-quinolinyl end-groups, prepared by reacting polyethers with 5-chloromethyl-8-quinolinol hydrochloride, have shown the ability to complex with various metal ions, useful in medical imaging and therapy (Manolova, Ignatova, & Rashkov, 1998).
Pharmaceutical Research
- Antimicrobial Activity : New quinoxaline derivatives have been synthesized with structures related to 5-Chloro-8-quinolinyl, showing potential antimicrobial activity, which is crucial in the development of new antibiotics (Singh et al., 2010).
Polymer Science
- Polymer Synthesis : Research has been conducted on the synthesis of homopolymers and copolymers of 5-chloro-8-quinolinyl acrylate and methacrylate, demonstrating their potential use in various industrial applications (Bankova et al., 1996).
Biotechnology
- DNA Detection Probes : Aminated benzimidazo[1,2-a]quinolines, substituted with structures similar to 5-Chloro-8-quinolinyl, have been developed as potential fluorescent probes for DNA detection, indicating their use in genetic research and diagnostics (Perin et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-8-piperidin-3-yloxyquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c15-12-5-6-13(14-11(12)4-2-8-17-14)18-10-3-1-7-16-9-10;/h2,4-6,8,10,16H,1,3,7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKOBXWNDHCCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1426453.png)
![3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid](/img/structure/B1426455.png)
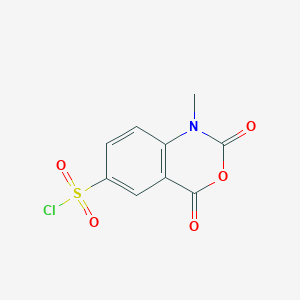
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)
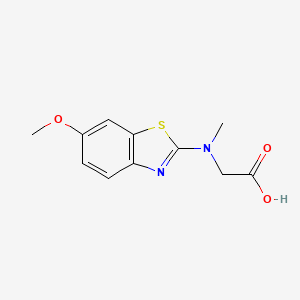
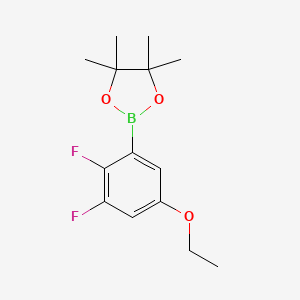
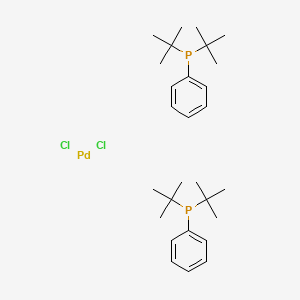
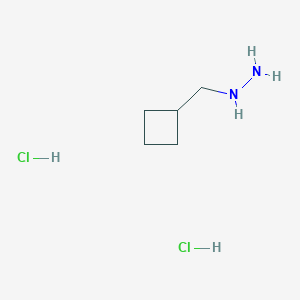
![N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426465.png)
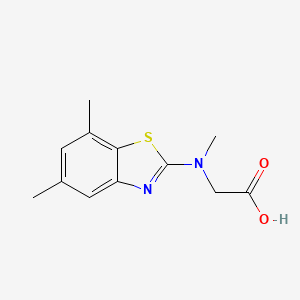
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426470.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B1426471.png)
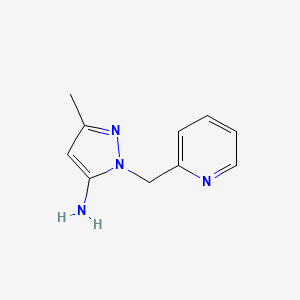
![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426476.png)